4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine
Overview
Description
The compound “4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine” is a derivative of thiazole . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have potent biological applications and are used in the synthesis of several drugs .
Synthesis Analysis
The synthesis of thiazole derivatives involves several artificial paths and varied physico-chemical factors . Aryl thiazoles were prepared and evaluated for their anticancer actions . The (thiazol-2-yl)hydrazones were prepared and elucidated via elemental analytical . Thiophenylpyrazolyl-5-substituted-aryl-diazenylthiazoles were prepared from the reaction of 3- (2-Thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with hydrazonyol .Molecular Structure Analysis
Thiazoles have resonating structures, some of which involve the d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . Some of their derivatives behave similarly to the thiophene and furan .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- A study investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, which shares structural similarities with 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine. These compounds exhibited strong antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines, suggesting potential antiproliferative and antimicrobial applications (Gür et al., 2020).
Antitumor Activity
- A compound structurally related to 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine demonstrated significant antitumor activity against the Hela cell line, highlighting its potential use in cancer treatment (叶姣 et al., 2015).
Antioxidant Properties
- Derivatives of 4-amino-1,2,4-triazole, which is structurally related to the compound , showed significant free-radical scavenging ability. This suggests potential antioxidant applications for 4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine (Hussain, 2016).
Anti-Inflammatory Activity
- N‐aryl‐4‐aryl‐1,3‐thiazole‐2‐amine derivatives, related to the compound of interest, have shown direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. This indicates possible anti-inflammatory applications (Suh et al., 2012).
N-Protecting Group in Chemistry
- The 3,4-dimethoxybenzyl group, a component of the compound, has been used as an N-protecting group in chemical syntheses, demonstrating its utility in chemical research (Grunder-Klotz & Ehrhardt, 1991).
Future Directions
Thiazoles are a significant potential class of compounds in the chemical world, showing notable pharmacological actions . They are an adaptable heterocycle present in several drugs used in cancer therapy . Future research may focus on the development of new thiazole derivatives and their potential applications in medicinal chemistry.
properties
IUPAC Name |
4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-16-11-3-9(4-12(5-11)17-2)6-18-7-10-8-19-13(14)15-10/h3-5,8H,6-7H2,1-2H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAZXSKGBDFZAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185733 | |
Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,5-Dimethoxybenzyl)thio]methyl}-1,3-thiazol-2-amine | |
CAS RN |
1019111-59-1 | |
Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[(3,5-Dimethoxyphenyl)methyl]thio]methyl]-2-thiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101185733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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